Antibacterial Potency Against Staphylococcus aureus: Target Compound vs. Class Baseline
The target compound, identified as compound 4l in the Pokhodylo et al. series, inhibited 50% of Staphylococcus aureus growth at a concentration of ≤1 µM [1]. This represents a low-micromolar/sub-micromolar potency level that is consistent with the most active antibacterial members of the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide subclass. By comparison, the 5-amino variant 8b showed no significant anti-staphylococcal activity in the same study, and the antifungal lead 9a (a [1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide) achieved approximately 40% killing of Candida albicans at 1 µM, confirming that antibacterial potency is not a general property of the triazole-4-carboxamide core but is specific to the 5-methyl/4-haloaryl substitution pattern [1].
| Evidence Dimension | Antibacterial activity (growth inhibition) against S. aureus |
|---|---|
| Target Compound Data | 50% growth inhibition at ≤1 µM |
| Comparator Or Baseline | Compound 8b (5-amino analog): no significant anti-S. aureus activity; Compound 9a (triazoloquinazoline): ~40% killing of C. albicans at 1 µM |
| Quantified Difference | Qualitative difference: target compound active against S. aureus; 8b inactive; 9a active against C. albicans instead |
| Conditions | Broth microdilution assay; ATCC Staphylococcus aureus strains; 1 µM concentration; endpoint: growth inhibition |
Why This Matters
Demonstrates that the specific 5-methyl-4-chlorophenylamide motif confers a narrow but significant antibacterial window not shared by closely related analogs, which is critical for structure-activity relationship studies or target-based screening campaigns.
- [1] Pokhodylo, N., Manko, N., Finiuk, N., Klyuchivska, O., Matiychuk, V., Obushak, M., & Stoika, R. (2021). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Journal of Molecular Structure, 1246, 131146. View Source
